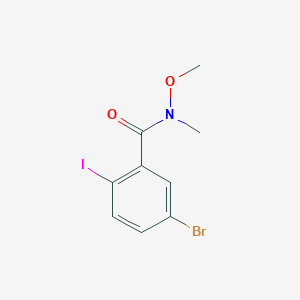

5-bromo-2-iodo-N-methoxy-N-methylbenzamide

Description

5-Bromo-2-iodo-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative featuring a bromine atom at the 5-position and an iodine atom at the 2-position of the benzene ring. The N-substituents consist of a methoxy group and a methyl group, distinguishing it from simpler benzamide analogs. This compound’s unique halogenation pattern and substitution on the amide nitrogen contribute to its electronic and steric properties, making it a candidate for pharmaceutical and synthetic chemistry applications, particularly in palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-2-iodo-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrINO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJMPJZMNLMOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Br)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-methoxy-N-methylbenzamide typically involves the following steps:

Bromination and Iodination: The starting material, 2-iodoaniline, undergoes bromination to introduce the bromine atom at the 5-position of the benzene ring.

Amidation: The brominated intermediate is then reacted with N-methoxy-N-methylamine to form the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield derivatives with different halogen atoms, while oxidation and reduction reactions can modify the functional groups on the benzene ring.

Scientific Research Applications

5-Bromo-2-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-methoxy-N-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine and iodine substituents can influence the compound’s binding affinity and specificity, while the methoxy and methyl groups can affect its solubility and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide (C₁₀H₁₁BrClNO₂)

- Substituents : Bromine (5-position), chlorine (2-position), and a 2-methoxyethyl group on the amide nitrogen.

- Molecular Weight : 292.557 vs. ~358.02 (estimated for the target compound with iodine).

- Key Differences : Chlorine’s smaller atomic size and lower electronegativity compared to iodine result in reduced steric hindrance and weaker electron-withdrawing effects. This may enhance solubility in polar solvents but reduce stability in oxidative environments .

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (C₁₄H₁₁BrFNO₂)

- Substituents : Fluorine (2-position) and a 2-methoxyphenyl group on the amide nitrogen.

- Molecular Weight : 324.15 vs. ~358.02.

- However, the absence of iodine limits its utility in radiopharmaceutical applications .

N-Substituent Modifications

5-Bromo-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (C₂₂H₁₇BrN₂O₃)

- Substituents : A bulky benzoxazole-containing aryl group on the amide nitrogen.

- Molecular Weight : 437.29 vs. ~358.02.

- Key Differences : The benzoxazole moiety introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing interactions with biological macromolecules. However, increased molecular weight may reduce bioavailability .

5-Bromo-2-fluoro-3-methoxy-N,N-dimethylbenzamide (C₁₀H₁₁BrFNO₂)

- Substituents : N,N-dimethyl groups and fluorine at position 2.

- Molecular Weight : 276.1 vs. ~358.02.

- The fluorine atom at position 2 may confer metabolic stability compared to iodine .

Hybrid Heterocyclic Derivatives

2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (C₂₁H₂₁BrN₄O₅)

- Substituents : A pyrimidine ring and a trimethoxyphenyl group.

- Molecular Weight : 489.32 vs. ~358.02.

- The absence of iodine limits its use in heavy-atom-mediated crystallography studies .

Structural and Functional Implications

Electronic Effects

- Iodine vs. Chlorine/Fluorine : The iodine atom in the target compound provides strong electron-withdrawing effects, polarizing the benzene ring and activating positions for electrophilic substitution. Its large atomic radius also creates steric effects absent in lighter halogens .

- N-Methoxy-N-methyl vs. N-Alkyl/Aryl Groups : The methoxy-methyl combination balances electron donation (from the methyl group) and moderate steric bulk, optimizing solubility and reactivity for cross-coupling reactions .

Data Tables

Table 1: Comparative Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₉H₉BrINO₂ | ~358.02 | 5-Br, 2-I, N-methoxy-N-methyl |

| 5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide | C₁₀H₁₁BrClNO₂ | 292.557 | 5-Br, 2-Cl, N-(2-methoxyethyl) |

| 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide | C₁₄H₁₁BrFNO₂ | 324.15 | 5-Br, 2-F, N-(2-methoxyphenyl) |

| 5-Bromo-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | C₂₂H₁₇BrN₂O₃ | 437.29 | 5-Br, 2-OCH₃, N-benzoxazole-aryl |

Table 2: Key Functional Differences

Biological Activity

5-Bromo-2-iodo-N-methoxy-N-methylbenzamide (CAS No. 842135-31-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with bromine and iodine substituents, which may influence its reactivity and biological interactions. Its molecular formula is .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions such as proliferation and apoptosis.

- Signaling Pathways: It modulates key signaling pathways, including those related to inflammation and cancer cell growth, by influencing the activity of transcription factors and cytokines.

Anticancer Properties

This compound exhibits notable anticancer activity across several cancer cell lines:

In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation, suggesting potential for development as an anticancer therapeutic.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

- Cytokine Inhibition: It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential applications in treating inflammatory diseases like arthritis .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cell Line Studies: Research conducted on MCF-7 breast cancer cells revealed that the compound outperformed standard chemotherapeutics like 5-Fluorouracil in inhibiting cell growth.

- Inflammation Models: In models of acute inflammation, treatment with this compound led to a significant decrease in edema formation, demonstrating its potential as an anti-inflammatory agent .

- Mechanistic Insights: Studies utilizing enzyme assays have shown that the compound inhibits key metabolic enzymes, leading to altered cellular energy metabolism and apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.